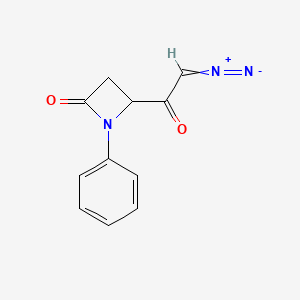
2-Diazonio-1-(4-oxo-1-phenylazetidin-2-yl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(4-oxo-1-phenylazetidin-2-yl)ethen-1-olate is a chemical compound that belongs to the class of azetidinones. . This compound, in particular, is characterized by the presence of a diazonium group and an oxo-phenylazetidinyl moiety, making it a unique and interesting subject for research.
Preparation Methods
The synthesis of 2-Diazonio-1-(4-oxo-1-phenylazetidin-2-yl)ethen-1-olate can be achieved through various synthetic routes. One common method involves the reaction of a phenylazetidinone derivative with a diazonium salt under controlled conditions . The reaction typically requires the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the diazonium group. The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2-Diazonio-1-(4-oxo-1-phenylazetidin-2-yl)ethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted azetidinones and their derivatives .
Scientific Research Applications
2-Diazonio-1-(4-oxo-1-phenylazetidin-2-yl)ethen-1-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(4-oxo-1-phenylazetidin-2-yl)ethen-1-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The oxo-phenylazetidinyl moiety may also interact with biological membranes or receptors, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-Diazonio-1-(4-oxo-1-phenylazetidin-2-yl)ethen-1-olate include other azetidinones and diazonium-containing compounds. For example:
2-Azetidinone: A simpler azetidinone structure without the diazonium group.
Phenylazetidinone: Similar to the compound but lacks the diazonium group.
Diazonium salts: Compounds containing the diazonium group but with different substituents.
The uniqueness of this compound lies in its combination of the diazonium group and the oxo-phenylazetidinyl moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89862-65-7 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-(2-diazoacetyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C11H9N3O2/c12-13-7-10(15)9-6-11(16)14(9)8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI Key |
CYMCHWNATILJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
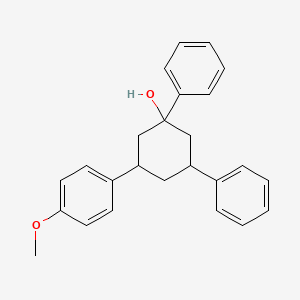
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
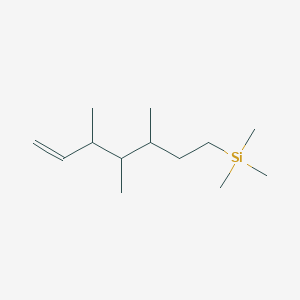

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
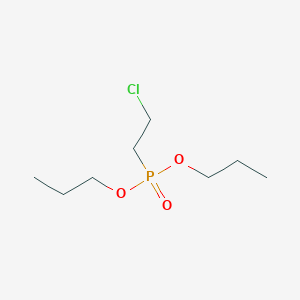
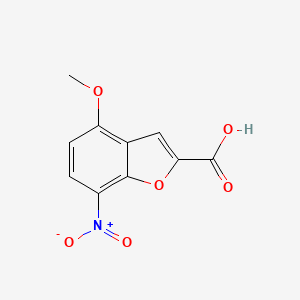
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

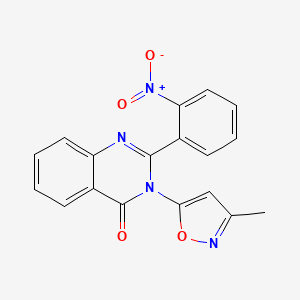
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
